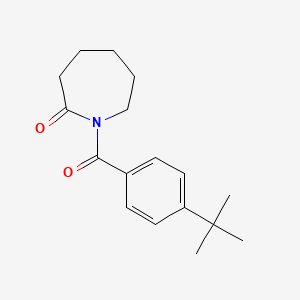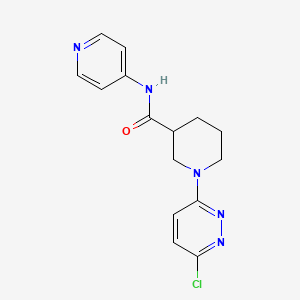![molecular formula C17H22N4O3 B12161462 N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B12161462.png)
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Our compound has a complex name, but let’s break it down. The core structure consists of two parts:
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl): This portion contains a tetrahydro-2H-pyran ring with two methyl groups (2,2-dimethyl) attached.
3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide: Here, we have a propanamide group linked to an oxadiazole ring, which itself is connected to a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of our compound involves several steps. One common approach is as follows:
Formation of the Pyridine Ring: Start with a pyridine derivative and introduce the oxadiazole moiety.
Oxadiazole Formation: Cyclize the compound to form the oxadiazole ring.
Introduction of the Tetrahydro-2H-pyran Ring: Attach the tetrahydro-2H-pyran ring to the oxadiazole.
Amide Formation: Finally, add the propanamide group.
Industrial Production: While research laboratories often use custom synthetic routes, industrial production may involve more efficient methods. Unfortunately, specific industrial-scale processes for this compound are not widely documented.
Analyse Chemischer Reaktionen
Our compound can participate in various reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the compound, altering its properties.
Substitution: Substituents on the pyridine or oxadiazole rings can be replaced by other groups.
Common Reagents and Conditions: These depend on the specific reaction. For example, oxidations might involve reagents like potassium permanganate or chromium trioxide.
Wissenschaftliche Forschungsanwendungen
Our compound finds applications across disciplines:
Chemistry: It serves as a versatile building block for designing new molecules.
Biology: Researchers explore its interactions with biological targets (enzymes, receptors, etc.).
Medicine: Investigate its potential as a drug candidate (anticancer, antimicrobial, etc.).
Industry: It could be used in materials science or as a precursor for other compounds.
Wirkmechanismus
The exact mechanism remains an active area of research. it likely involves interactions with specific proteins or pathways within cells. Further studies are needed to elucidate this fully.
Vergleich Mit ähnlichen Verbindungen
Our compound stands out due to its unique combination of the pyridine, oxadiazole, and tetrahydro-2H-pyran rings. Similar compounds include , but none precisely match this structure.
Eigenschaften
Molekularformel |
C17H22N4O3 |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
N-(2,2-dimethyloxan-4-yl)-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide |
InChI |
InChI=1S/C17H22N4O3/c1-17(2)11-13(7-10-23-17)19-14(22)3-4-15-20-16(21-24-15)12-5-8-18-9-6-12/h5-6,8-9,13H,3-4,7,10-11H2,1-2H3,(H,19,22) |
InChI-Schlüssel |
KRWFLIQIHVTGAH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CCO1)NC(=O)CCC2=NC(=NO2)C3=CC=NC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12161382.png)
![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-2-phenoxyacetamide](/img/structure/B12161383.png)
![(5Z)-3-(4-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12161392.png)
![2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(2-methylpropyl)propanamide](/img/structure/B12161393.png)
![4-[(4-ethoxyphenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12161395.png)
![1-[4-(1-Adamantyl)phenoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B12161406.png)
![2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12161407.png)
![2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide](/img/structure/B12161411.png)

![7-[(2,4-dichlorobenzyl)oxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one](/img/structure/B12161422.png)

![2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12161428.png)

![(4Z)-4-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12161454.png)
